

Teneligliptin's Efficacy in Renal Impairment: A Comparative Guide

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Compound of Interest

Compound Name: (2S,4R)-Teneligliptin

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A favorable pharmacokinetic profile and consistent glycemic control position Teneligliptin as a notable option for the management of type 2 diabetes in patients with renal impairment. Unlike many other oral antidiabetic agents, Teneligliptin does not require dose adjustments, even in patients with end-stage renal disease (ESRD), offering a significant advantage in this patient population.

Teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated both efficacy and safety in numerous clinical studies involving patients with varying degrees of renal function.^{[1][2]} Its unique dual route of excretion, involving both hepatic and renal pathways, contributes to its consistent pharmacokinetic and pharmacodynamic profile across all stages of chronic kidney disease (CKD).^{[3][4][5]} This guide provides a comprehensive comparison of Teneligliptin's performance with other alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy in Glycemic Control

Clinical trials have consistently shown that Teneligliptin effectively improves glycemic control in patients with type 2 diabetes and renal impairment.

A prospective, open-label study conducted by Otsuki et al. assessed the efficacy and safety of Teneligliptin 20 mg once daily in diabetic patients undergoing hemodialysis. The study reported a significant improvement in mean HbA1c levels at 8, 16, and 24 weeks from baseline in patients who switched to Teneligliptin.^[4] Furthermore, mean glucose levels and glycated albumin were also significantly improved from baseline in the Teneligliptin group.^[4]

In another study involving 405 patients with CKD due to uncontrolled type 2 diabetes, Teneligliptin (20 mg daily for 90 days) resulted in a significant mean reduction in fasting plasma glucose (FPG) and postprandial blood glucose (PPBG) by 40.4 mg/dl and 57.5 mg/dl, respectively.^{[6][7]} A statistically significant 0.9% reduction in HbA1c was also observed at 12 weeks.^{[6][7]}

Parameter	Baseline	After 12 Weeks	Mean Reduction	p-value
Fasting Plasma Glucose (mg/dl)	165.8	125.4	40.4	<0.001
Postprandial Blood Glucose (mg/dl)	245.2	187.7	57.5	<0.001
HbA1c (%)	8.5	7.6	0.9	<0.001
Adapted from the ATEND-CKD Study ^{[6][7]}				

Comparison with Other DPP-4 Inhibitors

A key advantage of Teneligliptin is that it does not require dose adjustments in patients with renal impairment, a feature shared with Linagliptin.^{[1][3][4]} This contrasts with other DPP-4 inhibitors like Sitagliptin, Saxagliptin, and Alogliptin, which necessitate dose reductions in patients with moderate to severe renal dysfunction.^[1]

DPP-4 Inhibitor	Dosage Adjustment in Renal Impairment
Teneligliptin	No dose adjustment required at any stage of renal impairment.[1][3][4]
Linagliptin	No dose adjustment required at any stage of renal impairment.[1][3][4]
Sitagliptin	Dose reduction required for moderate to severe renal impairment.[1]
Vildagliptin	Dose reduction required for moderate to severe renal impairment.
Saxagliptin	Dose reduction required for moderate to severe renal impairment.[1]
Alogliptin	Dose reduction required for moderate to severe renal impairment.[1]

A randomized crossover trial comparing Teneligliptin and Linagliptin in type 2 diabetes patients with CKD found that both drugs had comparable effects on blood glucose and a similar safety profile.[6] Another study showed that switching from other DPP-4 inhibitors to Teneligliptin resulted in a significant decrease in plasma DPP-4 activity without a significant change in HbA1c, FPG, or urinary albumin/creatinine ratio (UACR).[8] However, a positive correlation was observed between the change rate of plasma DPP-4 activity and the change rate of UACR, suggesting a potential renoprotective effect linked to stronger DPP-4 inhibition.[8]

Potential Renoprotective Effects

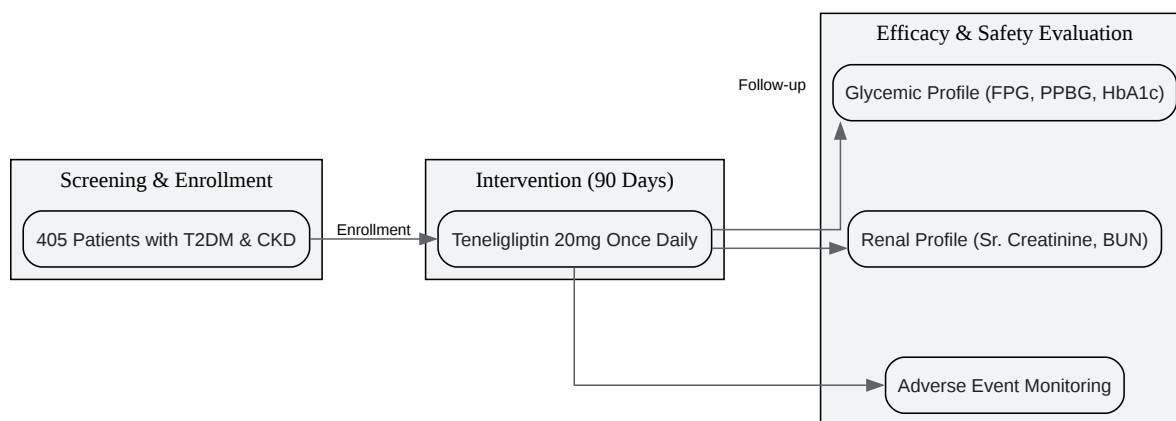
Beyond its glycemic control, emerging evidence suggests potential renoprotective effects of Teneligliptin. The ATEND-CKD study reported a significant reduction in serum creatinine by around 4% and a reduction in blood urea nitrogen (BUN) of about 9%.[6][7] Another retrospective analysis of patients with early diabetic kidney disease showed a significant increase in eGFR by 8.6% and a reduction in serum creatinine by 15% after 24 weeks of Teneligliptin treatment.[9]

Experimental Protocols

ATEND-CKD Study Methodology

This was a phase IV, multi-centric, open-labeled, non-comparative study involving 405 patients with CKD due to uncontrolled type 2 diabetes.[6][7]

- Inclusion Criteria: Patients diagnosed with CKD due to uncontrolled T2DM.
- Intervention: Patients received Teneligliptin 20 mg once daily for 90 days.
- Efficacy Evaluation: Glycemic and renal profiles were assessed at baseline and at the final visit.
- Safety Evaluation: Patients maintained a diary to record daily symptoms and any adverse events.



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ATEND-CKD Study Workflow

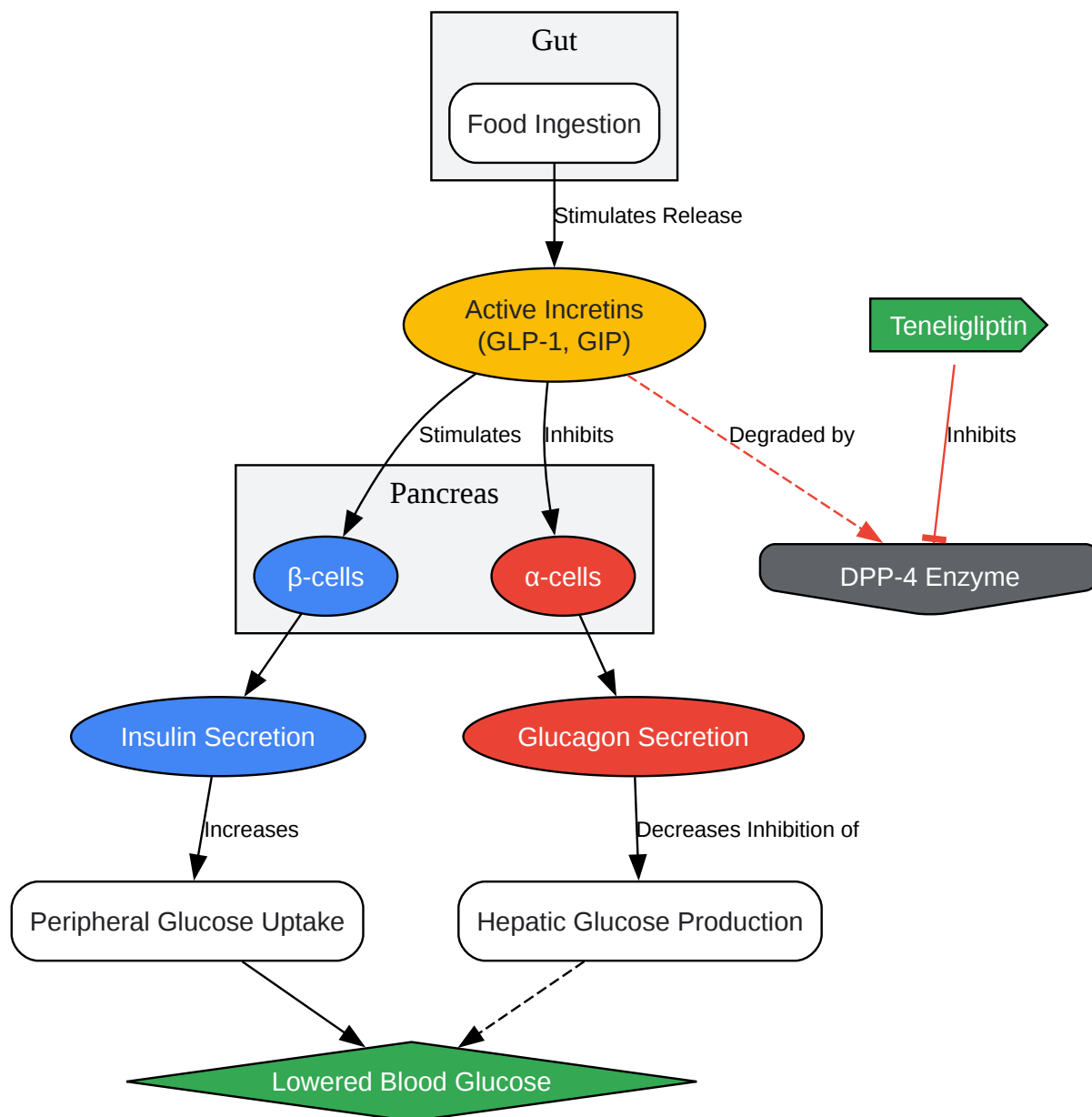
Otsuki et al. Study on Hemodialysis Patients

This was a prospective study to assess the safety and efficacy of Teneligliptin in diabetic patients undergoing hemodialysis.

- Study Population: Patients with type 2 diabetes undergoing hemodialysis.
- Intervention: Patients were switched from existing antidiabetic therapy to Teneligliptin 20 mg once daily. A control group continued their existing therapy.
- Efficacy Parameters: Mean HbA1c levels, mean glucose levels, and glycated albumin were measured at baseline and at weeks 8, 16, and 24.

Mechanism of Action

Teneligliptin exerts its glucose-lowering effects by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).^[10] Elevated levels of active incretins stimulate glucose-dependent insulin secretion from pancreatic β -cells and suppress glucagon secretion from pancreatic α -cells, thereby improving glycemic control.^[10]



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Mechanism of Action of Teneligliptin

Safety and Tolerability

Teneligliptin is generally well-tolerated in patients with renal impairment, with a low risk of hypoglycemia.[3][7] The ATEND-CKD study reported that 6.41% of patients experienced an

adverse event, with hypoglycemia being the most common (4.44%), followed by constipation (1.23%) and gastritis (0.74%).[6][7] Importantly, no cases of severe hypoglycemia were observed in a study of patients on hemodialysis.[3]

Conclusion

Teneligliptin demonstrates significant efficacy in improving glycemic control in patients with type 2 diabetes and renal impairment, including those on dialysis. Its key advantage lies in its pharmacokinetic profile, which does not necessitate dose adjustments regardless of the degree of renal dysfunction. This simplifies the treatment regimen and reduces the risk of dosing errors in a complex patient population. While comparable in glycemic-lowering efficacy to other DPP-4 inhibitors like Linagliptin, emerging data on its potential renoprotective effects warrant further investigation. Overall, Teneligliptin stands as a valuable and convenient therapeutic option for managing hyperglycemia in patients with chronic kidney disease.

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